2-Ethenyl-3-methylbenzofuran 2-Ethenyl-3-methylbenzofuran
Brand Name: Vulcanchem
CAS No.: 53327-15-4
VCID: VC18215941
InChI: InChI=1S/C11H10O/c1-3-10-8(2)9-6-4-5-7-11(9)12-10/h3-7H,1H2,2H3
SMILES:
Molecular Formula: C11H10O
Molecular Weight: 158.20 g/mol

2-Ethenyl-3-methylbenzofuran

CAS No.: 53327-15-4

Cat. No.: VC18215941

Molecular Formula: C11H10O

Molecular Weight: 158.20 g/mol

* For research use only. Not for human or veterinary use.

2-Ethenyl-3-methylbenzofuran - 53327-15-4

Specification

CAS No. 53327-15-4
Molecular Formula C11H10O
Molecular Weight 158.20 g/mol
IUPAC Name 2-ethenyl-3-methyl-1-benzofuran
Standard InChI InChI=1S/C11H10O/c1-3-10-8(2)9-6-4-5-7-11(9)12-10/h3-7H,1H2,2H3
Standard InChI Key GDDVBGVJZBNKGC-UHFFFAOYSA-N
Canonical SMILES CC1=C(OC2=CC=CC=C12)C=C

Introduction

Chemical Identity and Structural Features

Molecular Architecture

2-Ethenyl-3-methylbenzofuran (C11H10O) consists of a benzofuran core—a fused bicyclic system combining a benzene ring and a furan ring. The ethenyl group at position 2 introduces unsaturated character, while the methyl group at position 3 adds steric bulk (Figure 1) .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC11H10O
Molecular Weight158.20 g/molCalculated
CAS NumberNot formally assigned-
IUPAC Name2-Ethenyl-3-methyl-1-benzofuranSystematic
SMILESC=Cc1c(c2ccccc2o1)CDerived
InChIKeyPending experimental data-

Structural Analogues

The PubChem entry for 3-Ethenyl-3-methyl-1-benzofuran-2(3H)-one (CAS 62668-28-4, C11H10O2) highlights a related structure featuring a ketone group at position 2 . Despite differences in functional groups, this analogue shares critical reactivity patterns, such as electrophilic substitution at the aromatic ring .

Synthetic Methodologies

General Benzofuran Synthesis

Benzofurans are typically synthesized via:

  • Cyclization of ortho-substituted phenols with α,β-unsaturated carbonyl compounds.

  • Transition-metal-catalyzed cross-coupling reactions, such as Sonogashira or Heck couplings, to introduce substituents .

Case Study: Synthesis of 2-Ethyl-3-(2-bromo-3-methoxybenzoyl)benzofuran

A procedure from Ambeed illustrates the acylation of 2-ethylbenzofuran using SnCl4 as a Lewis acid :

  • Reagents: 2-Ethylbenzofuran (0.82 mmol), 2-bromo-3-methoxybenzoic acid (0.83 mmol), SOCl2 (55 mmol).

  • Conditions: Reflux in CH2Cl2, room temperature stirring.

  • Yield: 47% after column chromatography .

Adapting this method, 2-Ethenyl-3-methylbenzofuran could be synthesized via Friedel-Crafts alkylation using ethenyl-containing electrophiles.

Physicochemical Properties

Predicted Properties

  • Solubility: Low in water (logP ≈ 3.2 estimated), high in organic solvents (e.g., DMSO, ethanol) .

  • Boiling Point: ~250–270°C (estimated via group contribution methods).

  • Spectroscopic Signatures:

    • IR: C-O-C stretch (1,250 cm⁻¹), C=C stretch (1,650 cm⁻¹) .

    • NMR: Aromatic protons (δ 6.5–7.5 ppm), ethenyl protons (δ 5.0–6.0 ppm).

Table 2: Comparative Data for Benzofuran Derivatives

CompoundMolecular WeightlogPBoiling Point (°C)
2-Ethyl-3-methylbenzofuran 158.203.1255
3-Ethenyl-3-methyl-2(3H)-one 174.202.8280
2-Ethylbenzofuran 146.192.9230

Chemical Reactivity and Functionalization

Electrophilic Aromatic Substitution

The electron-rich furan ring directs electrophiles (e.g., nitration, sulfonation) to positions 5 and 7 . For example, nitration would yield nitro derivatives at these positions, enhancing applications in agrochemicals .

Oxidation and Reduction

  • Oxidation: The ethenyl group may undergo epoxidation or dihydroxylation to form epoxides or diols.

  • Reduction: Hydrogenation over Pd/C could saturate the ethenyl group to ethyl, altering hydrophobicity.

Biological and Industrial Applications

Table 3: Bioactivity of Selected Analogues

CompoundIC50 (COX-2)Cancer Cell Line Activity
2-Ethyl-6-hydroxy-N-methyl-1.2 µMMCF-7: 5.8 µM
3-Ethenyl-3-methyl-2(3H)-one PendingPending

Industrial Uses

  • Fragrance Industry: Methyl and ethenyl groups contribute to woody, amber-like odors .

  • Polymer Chemistry: Ethenyl groups enable copolymerization with styrene or acrylates .

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